molecular formula C6H8N2O2 B13029937 2-Methoxy-4-methylpyrimidin-5-ol

2-Methoxy-4-methylpyrimidin-5-ol

Cat. No.: B13029937
M. Wt: 140.14 g/mol
InChI Key: BLVFGGNBDAPBQF-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylpyrimidin-5-ol is a pyrimidine derivative characterized by a methoxy group at position 2, a methyl group at position 4, and a hydroxyl group at position 5. Its molecular formula is C₈H₅N₃O₃, and it is commercially available with purity levels of 97–98% (BLD Pharm Ltd., 2024) . Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial and antitumor properties.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-methoxy-4-methylpyrimidin-5-ol

InChI

InChI=1S/C6H8N2O2/c1-4-5(9)3-7-6(8-4)10-2/h3,9H,1-2H3

InChI Key

BLVFGGNBDAPBQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methylpyrimidin-5-ol can be achieved through various methods. One common approach involves the reaction of 2-methoxy-4-methylpyrimidine with an oxidizing agent to introduce the hydroxyl group at the 5-position. The reaction conditions typically involve the use of solvents such as toluene and catalysts like potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in a stable form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylpyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-Methoxy-4-methylpyrimidin-5-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-ol Derivatives

Pyrimidine derivatives with hydroxyl, methoxy, and alkyl/aryl substituents exhibit diverse physicochemical and biological properties. Below is a detailed comparison of 2-Methoxy-4-methylpyrimidin-5-ol with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Purity (%) Melting Point (°C) Key Properties
This compound C₈H₅N₃O₃ 2-OCH₃, 4-CH₃, 5-OH 97–98 Not reported High solubility in polar solvents
2-Methoxypyrimidin-5-ol C₅H₆N₂O₂ 2-OCH₃, 5-OH 98 Not reported Simpler structure; lower molecular weight
4-Chloro-2-methylsulfanyl-pyrimidin-5-ol C₅H₅ClN₂OS 4-Cl, 2-SCH₃, 5-OH Not reported 241–243 High thermal stability; halogen enhances reactivity
2-Amino-5-(benzyloxy)pyrimidin-4-ol C₁₁H₁₁N₃O₂ 2-NH₂, 5-OCH₂C₆H₅, 4-OH Not reported Not reported Benzyloxy group increases lipophilicity
2-Chloro-5-fluoro-pyrimidin-4-ol C₄H₃ClFN₂O 2-Cl, 5-F, 4-OH Not reported Not reported Halogen substituents enhance electronic effects

Key Differences and Implications

Halogenated derivatives (e.g., Cl, F) exhibit stronger electrophilic character, making them more reactive in nucleophilic substitution reactions .

Pyrimidin-ols with thioether groups (e.g., 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol) show enhanced antibacterial activity in some studies .

Synthetic Methods this compound is synthesized via alkylation reactions using DMF as a solvent , whereas derivatives like 2-amino-5-(benzyloxy)pyrimidin-4-ol may require multi-step protocols involving benzyl halides . Solvent-free methods using PEG-400 (e.g., for 2-amino-6-phenylpyrimidin-4-ol derivatives) highlight greener synthetic routes compared to traditional alkylation .

Contradictions and Limitations

  • Purity data is inconsistently reported across studies, with commercial sources (e.g., BLD Pharm Ltd.) providing specific values (97–98%) , while academic studies often omit this detail .
  • Thermal stability metrics (e.g., melting points) are absent for many analogs, limiting direct comparisons.

Biological Activity

2-Methoxy-4-methylpyrimidin-5-ol is a pyrimidine derivative notable for its structural features, including a methoxy group at the second position, a methyl group at the fourth position, and a hydroxyl group at the fifth position of the pyrimidine ring. Its molecular formula is C7_7H8_8N2_2O2_2, with a molecular weight of approximately 140.14 g/mol. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly its anti-inflammatory properties.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activity, especially in the context of inflammation. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play crucial roles in the inflammatory response.

The compound's anti-inflammatory effects are primarily attributed to its ability to inhibit COX enzymes. In vitro studies have shown that this compound has an IC50_{50} value comparable to that of standard anti-inflammatory drugs like celecoxib. The inhibition profiles suggest that this compound can effectively reduce the production of prostaglandins, thereby alleviating inflammation.

In Vitro Studies

In vitro assays have demonstrated that this compound significantly suppresses COX-2 activity. The reported IC50_{50} values for COX-2 inhibition range around 0.04 μmol, indicating a potent inhibitory effect similar to established anti-inflammatory agents .

In Vivo Studies

In vivo studies using carrageenan-induced paw edema models have further supported these findings. The compound exhibited a dose-dependent reduction in edema, showcasing its potential as an effective anti-inflammatory agent. The effective dose (ED50_{50}) values were found to be comparable to those of indomethacin, another widely used anti-inflammatory drug .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing key characteristics and biological activities:

Compound NameStructure FeaturesBiological ActivityIC50_{50} (μmol)
This compound Methoxy at C2, Methyl at C4, Hydroxyl at C5Anti-inflammatory (COX inhibition)0.04
Celecoxib Selective COX-2 inhibitorAnti-inflammatory0.04
Indomethacin Non-selective COX inhibitorAnti-inflammatory9.17

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Anti-inflammatory Efficacy : A study conducted on rats demonstrated that administration of this compound significantly reduced inflammation markers in serum after carrageenan injection, highlighting its therapeutic potential in treating inflammatory diseases .
  • Enzyme Interaction Studies : Research evaluating the binding affinity of this compound against various enzymes revealed that it selectively inhibits COX enzymes while exhibiting minimal off-target effects, suggesting a favorable safety profile for therapeutic applications .

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